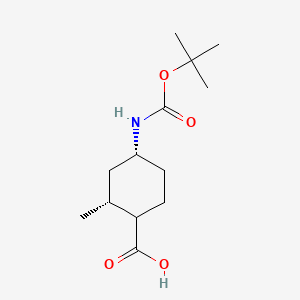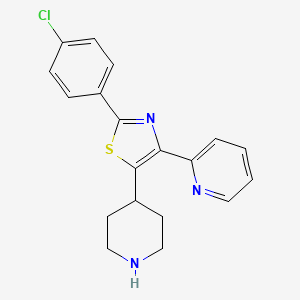![molecular formula C15H21N3 B13894676 2-(Piperazin-1-YL)-2-[4-(propan-2-YL)phenyl]acetonitrile CAS No. 1017486-42-8](/img/structure/B13894676.png)
2-(Piperazin-1-YL)-2-[4-(propan-2-YL)phenyl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Piperazin-1-YL)-2-[4-(propan-2-YL)phenyl]acetonitrile is a chemical compound that belongs to the class of organic compounds known as piperazines. These compounds are characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The compound also features a phenyl group substituted with an isopropyl group and an acetonitrile group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-YL)-2-[4-(propan-2-YL)phenyl]acetonitrile typically involves the reaction of piperazine with a suitable precursor of the phenylacetonitrile derivative. Common synthetic routes may include:
Nucleophilic substitution reactions: Piperazine reacts with a halogenated phenylacetonitrile derivative under basic conditions.
Reductive amination: A phenylacetonitrile derivative reacts with piperazine in the presence of a reducing agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and purity. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(Piperazin-1-YL)-2-[4-(propan-2-YL)phenyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the nitrile group or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the phenyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated as a potential pharmaceutical agent.
Industry: Used in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 2-(Piperazin-1-YL)-2-[4-(propan-2-YL)phenyl]acetonitrile would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the target and the desired effect.
Comparación Con Compuestos Similares
Similar Compounds
2-(Piperazin-1-YL)-2-phenylacetonitrile: Lacks the isopropyl group on the phenyl ring.
2-(Piperazin-1-YL)-2-[4-(methyl)phenyl]acetonitrile: Features a methyl group instead of an isopropyl group.
Uniqueness
The presence of the isopropyl group in 2-(Piperazin-1-YL)-2-[4-(propan-2-YL)phenyl]acetonitrile may confer unique properties, such as increased lipophilicity or altered biological activity, compared to similar compounds.
Propiedades
Número CAS |
1017486-42-8 |
|---|---|
Fórmula molecular |
C15H21N3 |
Peso molecular |
243.35 g/mol |
Nombre IUPAC |
2-piperazin-1-yl-2-(4-propan-2-ylphenyl)acetonitrile |
InChI |
InChI=1S/C15H21N3/c1-12(2)13-3-5-14(6-4-13)15(11-16)18-9-7-17-8-10-18/h3-6,12,15,17H,7-10H2,1-2H3 |
Clave InChI |
LSPPCBOURUQHTG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C(C#N)N2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


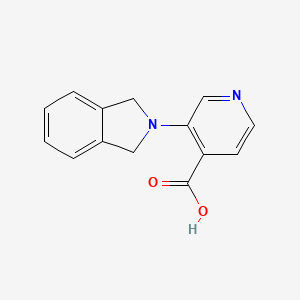
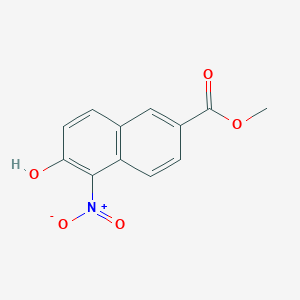
![2,6-Diphenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13894612.png)
![(S)-N-[(S)-alpha-Methylbenzyl]-3,5-bis(trifluoromethyl)-alpha-methylbenzenemethanamine](/img/structure/B13894624.png)
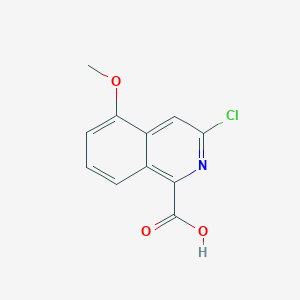

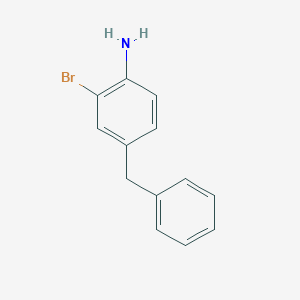
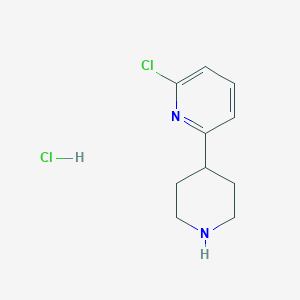


![2,3-Dihydrothiopyrano[3,2-c]pyridin-4-one](/img/structure/B13894654.png)
